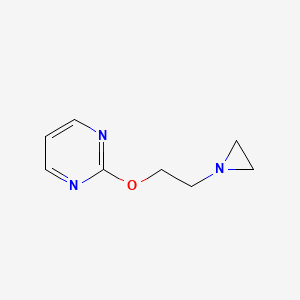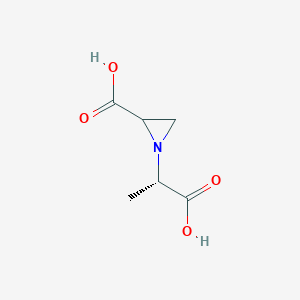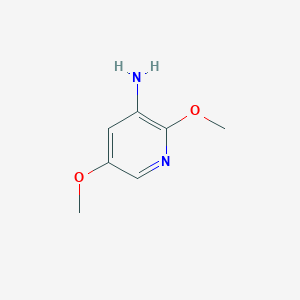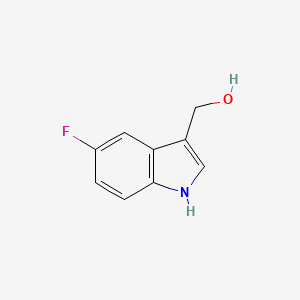
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is an organic compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3. The combination of these two functional groups in a single molecule makes this compound a compound of significant interest in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine typically involves the reaction of aziridine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where aziridine reacts with 2-chloroethoxypyrimidine under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of 2-chloroethoxypyrimidine by reacting pyrimidine with chloroethanol in the presence of a base such as potassium carbonate.
Step 2: Nucleophilic substitution of the chlorine atom in 2-chloroethoxypyrimidine with aziridine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxaziridines.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under mild acidic or basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Substitution: Substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine involves the reactivity of the aziridine ring. The high ring strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can alkylate nucleophilic sites on biomolecules, such as DNA and proteins, leading to cross-linking and inhibition of biological processes. The pyrimidine moiety can also interact with biological targets, such as enzymes and receptors, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Aziridine: A three-membered nitrogen-containing ring with high reactivity.
Pyrimidine: A six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.
2-(2-(Azetidin-1-yl)ethoxy)pyrimidine: Similar to 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine but with a four-membered azetidine ring instead of a three-membered aziridine ring.
Uniqueness: this compound is unique due to the combination of the highly reactive aziridine ring and the versatile pyrimidine ring in a single molecule. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-[2-(aziridin-1-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)12-7-6-11-4-5-11/h1-3H,4-7H2 |
Clave InChI |
RAYPQJSFKVJKLD-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCOC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)





